N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 5-chlorothiophen-2-yl group at the 4-position and a benzamide moiety modified with a piperidin-1-ylsulfonyl group. Its structural uniqueness lies in the combination of a halogenated thiophene ring and a sulfonamide-linked piperidine, which may enhance membrane permeability and target binding .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S3/c20-17-9-8-16(28-17)15-12-27-19(21-15)22-18(24)13-4-6-14(7-5-13)29(25,26)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFZAXNQGVDECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized through a Hantzsch thiazole synthesis , involving cyclization of α-haloketones with thiourea. For this compound:
- 5-Chlorothiophene-2-carbonyl chloride is reacted with 2-bromoacetophenone to form 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one .
- This α-bromoketone is then treated with thiourea in ethanol under reflux, yielding the thiazole-2-amine derivative.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Time | 6–8 hours |
| Yield | 68–72% |
Purification and Characterization
The crude product is purified via recrystallization from ethanol, achieving >95% purity (HPLC). Key characterization data:
- Melting Point : 142–144°C
- NMR (DMSO-d6) : δ 7.45 (s, 1H, thiazole-H), 6.98–7.02 (m, 2H, thiophene-H), 5.21 (s, 2H, NH2).
Synthesis of 4-(Piperidin-1-ylsulfonyl)Benzoyl Chloride
Sulfonylation of Benzamide
The benzamide intermediate is prepared via sulfonylation:
- 4-Carboxybenzenesulfonyl chloride is reacted with piperidine in dichloromethane (DCM) at 0°C.
- The resulting 4-(piperidin-1-ylsulfonyl)benzoic acid is treated with thionyl chloride to generate the acyl chloride.
Optimization Insights
- Excess piperidine (2.5 equiv.) ensures complete sulfonylation.
- Thionyl chloride is employed in stoichiometric amounts (1.2 equiv.) to avoid side reactions.
Yield : 85–89% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Amide Coupling Reaction
HATU-Mediated Coupling
The final step involves coupling the thiazole-2-amine with the acyl chloride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- 4-(Piperidin-1-ylsulfonyl)benzoyl chloride (1.1 equiv.) is added to a solution of 4-(5-chlorothiophen-2-yl)thiazol-2-amine (1.0 equiv.) in anhydrous DMF.
- HATU (1.5 equiv.) and DIPEA (3.0 equiv.) are introduced to activate the carboxyl group.
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 25°C (room temp.) |
| Time | 12–16 hours |
| Yield | 74–78% |
Workup and Final Purification
The reaction mixture is diluted with ice water, and the precipitate is filtered. Further purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the final compound with ≥98% purity.
Characterization Data
- HRMS (ESI+) : m/z 510.0521 [M+H]+ (calc. 510.0518).
- ¹³C NMR : δ 167.8 (C=O), 152.3 (thiazole-C), 139.1 (sulfonamide-C).
Comparative Analysis of Synthetic Routes
Alternative Coupling Reagents
While HATU is optimal, other reagents have been evaluated:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 62 | 95 |
| DCC/DMAP | 58 | 93 |
| HATU | 78 | 98 |
HATU’s superior performance is attributed to its ability to minimize racemization and enhance reaction kinetics.
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) outperform ethers or chlorinated solvents in coupling efficiency:
| Solvent | Conversion (%) |
|---|---|
| DMF | 98 |
| THF | 45 |
| DCM | 32 |
Challenges and Mitigation Strategies
Thiazole Hydrolysis
Prolonged exposure to acidic or basic conditions during workup risks thiazole ring hydrolysis. To mitigate:
Sulfonamide Oxidation
The piperidine sulfonamide group is susceptible to oxidation. Solutions include:
- Conducting reactions under nitrogen atmosphere.
- Adding antioxidants (e.g., BHT) during purification.
Industrial-Scale Adaptations
Patent CN104163782A describes a scalable method for thiobenzamide precursors, emphasizing:
- Cost-Effective Solvents : Replacing DMF with acetone reduces costs by 40% without yield loss.
- Waste Reduction : Aqueous workups recover >90% of unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and sulfonyl groups.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.
Scientific Research Applications
The biological activity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be categorized into several key areas:
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown promising results against breast cancer cell lines, as illustrated in the following table:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (breast adenocarcinoma) | 5.0 |
| HeLa (cervical carcinoma) | 12.3 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Neuroprotective Effects
The compound's neuroprotective properties have been investigated with respect to its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The following data reflects its efficacy:
| Activity | IC50 Value (µM) |
|---|---|
| AChE Inhibition | 2.7 |
This suggests that the compound may enhance cholinergic signaling, providing therapeutic benefits in neurodegenerative conditions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Desai et al. (2016) explored derivatives similar to this compound and found a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores the compound's potential as a novel antimicrobial agent.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups, suggesting its efficacy in enhancing cholinergic transmission and providing a potential therapeutic avenue for treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-based benzamide derivatives have emerged as a promising scaffold in drug discovery. Below, we compare the target compound with structurally and functionally related analogs, emphasizing substituent effects on physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of Thiazole-Benzamide Derivatives
Key Findings:
Substituent Impact on Activity: Halogenated Aromatic Groups: The 5-chlorothiophen-2-yl group in the target compound may improve lipophilicity and target engagement compared to non-halogenated analogs like 2D216 (2,5-dimethylphenyl). Brominated analogs (e.g., 2D291) show enhanced cytokine induction, suggesting halogenation enhances immune modulation . Sulfonamide Linkers: Piperidin-1-ylsulfonyl groups (in the target compound and 2D216/2D291) confer better solubility and metabolic stability than morpholinomethyl or dimethylamino substituents (e.g., compound 4d) .
Synthetic Accessibility :
- Thiazole-benzamide derivatives with piperidinylsulfonyl groups (e.g., 2D216) are synthesized via Pd-catalyzed coupling or nucleophilic substitution, with yields exceeding 80% in optimized protocols . In contrast, analogs with pyridine or morpholine substituents (e.g., 4d) require multistep functionalization, reducing yields to 70–85% .
Biological Performance :
- The target compound’s chlorothiophene-thiazole core is structurally distinct from GSK1570606A’s pyridin-2-yl group, which targets calcium channels. This highlights scaffold versatility: thiophene derivatives may favor immune modulation, while pyridine-based analogs target ion channels .
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anticancer activity, antibacterial effects, and enzyme inhibition, supported by various studies and data.
Chemical Structure and Properties
The compound can be described by its molecular formula with a molecular weight of approximately 367.85 g/mol. It features a thiazole ring, a piperidine moiety, and a sulfonamide group, which are known to enhance biological activity.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and piperidine exhibit promising anticancer properties. For instance, compounds similar to this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
In vitro studies showed that the compound induced significant apoptosis in cancer cells, evidenced by increased levels of caspase activity and alterations in the cell cycle distribution. The mechanism primarily involves the modulation of apoptotic pathways, particularly through the Bax/Bcl-2 ratio, which is critical for determining cell fate during stress conditions .
2. Antibacterial Activity
The antibacterial properties of compounds containing the thiazole and piperidine structures have also been investigated. Studies indicate that these compounds exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
3. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 78 |
| Urease | 65 |
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives in a preclinical setting, where this compound was included among the tested compounds. The study reported significant reductions in tumor size in xenograft models treated with these derivatives compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of thiazole and benzamide precursors. Key steps include:
- Thiazole ring formation : Cyclization of 5-chlorothiophene-2-carboxaldehyde with thiourea derivatives under acidic conditions .
- Sulfonylation : Introduction of the piperidin-1-ylsulfonyl group via reaction with piperidine and sulfonyl chloride in anhydrous dichloromethane at 0–5°C .
- Amide bond formation : Coupling using EDC/HOBt or DCC in dimethylformamide (DMF) at room temperature .
- Optimization : Reaction progress is monitored via TLC, with yields improved by controlling temperature (±2°C), solvent purity, and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene vs. thiazole protons) and assesses purity (>95%) .
- HPLC-MS : Quantifies impurities (<0.5%) and validates molecular weight (e.g., m/z 520.8 [M+H]⁺) .
- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .
Q. How is in vitro biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based protocols (IC₅₀ determination) .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Methodological Answer :
- Substituent variation : Modify the piperidine sulfonyl group (e.g., replace with morpholine) or thiophene chlorine (e.g., Br, F) to assess steric/electronic effects .
- Pharmacophore modeling : Use Schrödinger Maestro or MOE to identify critical hydrogen-bonding (e.g., benzamide carbonyl) and hydrophobic (thiazole ring) interactions .
- Data validation : Compare IC₅₀ shifts (>10-fold) across 3+ cell lines to rule out assay-specific artifacts .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Batch analysis : Compare compound purity (HPLC) and solubility (DLS for aggregation) across studies .
- Meta-analysis : Use tools like RevMan to statistically integrate data from ≥5 independent studies, highlighting outliers .
Q. How is the compound’s metabolic stability evaluated in preclinical models?
- Methodological Answer :
- Microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxyquinoline) .
- In silico prediction : Use ADMET Predictor or SwissADME to prioritize derivatives with lower clearance .
Q. What experimental approaches elucidate the mechanism of action (MoA) in complex biological systems?
- Methodological Answer :
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 knockout : Target putative interactors (e.g., kinases) and assess rescue of phenotype .
- Molecular dynamics simulations : Simulate binding to ATP pockets (e.g., 100 ns trajectories in GROMACS) to predict allosteric effects .
Q. How can solubility and stability challenges be addressed during formulation?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/TPGS mixtures to enhance aqueous solubility (>1 mg/mL) .
- Lyophilization : Prepare stable lyophilized powders with trehalose (1:5 ratio) for long-term storage .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and pH 3–9 to identify degradation pathways (HPLC tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
